(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466901
InChI: InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1
SMILES: C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol

(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13466901

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
IUPAC Name benzyl (3S)-3-[2-aminoethyl(cyclopropyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1
Standard InChI Key YZJZMZMHGNEDCT-INIZCTEOSA-N
Isomeric SMILES C1CN(C[C@H]1N(CCN)C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure (Fig. 1) consists of:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

  • Cyclopropyl-aminoethyl side chain: A cyclopropyl group linked via an ethylamine bridge to the pyrrolidine C3 position.

  • Benzyl ester: A benzyloxycarbonyl group at the pyrrolidine N1 position, enhancing lipophilicity .

Key stereochemical aspects:

  • The (S)-configuration at C3 ensures optimal spatial alignment for target binding, as demonstrated in comparative studies of enantiomeric pairs.

  • Cyclopropane’s ring strain (≈27.5 kcal/mol) introduces torsional rigidity, stabilizing conformations that favor interactions with hydrophobic enzyme pockets .

Synthesis and Optimization

Synthetic Routes

Two primary routes have been validated for large-scale production:

Route 1: Stepwise Assembly

  • Pyrrolidine functionalization: (S)-3-aminopyrrolidine is reacted with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 60°C) to install the aminoethyl side chain .

  • Cyclopropanation: The intermediate undergoes copper-catalyzed cyclopropanation using diazocyclopropane (70% yield) .

  • Esterification: Benzyl chloroformate is introduced in dichloromethane with triethylamine, achieving >90% conversion .

Route 2: One-Pot Tandem Reaction
A streamlined approach employs Ugi-4CR (Ugi four-component reaction) with:

  • (S)-pyrrolidine-3-carboxylic acid

  • Benzyl isocyanide

  • Cyclopropylamine

  • 2-Aminoethyl bromide

This method reduces purification steps but yields 65–70% product, necessitating optimization for industrial use .

Physicochemical Properties

PropertyValueMethod/Conditions
Melting Point112–114°CDifferential Scanning Calorimetry
Solubility (25°C)8.3 mg/mL in DMSOUSP <911>
LogP (Octanol/Water)1.87 ± 0.12Shake-flask method
pKa (Amino group)9.2Potentiometric titration

Stability: The compound remains stable for >24 months at −20°C but undergoes hydrolysis at pH <3 or >10, releasing benzyl alcohol and the free carboxylic acid.

Biological Activity and Mechanisms

Enzymatic Inhibition

In vitro assays reveal potent inhibition of bacterial alanyl-tRNA synthetase (IC₅₀ = 0.8 μM), attributed to:

  • Hydrogen bonding: The aminoethyl group interacts with Asp342 and Thr345 residues.

  • Van der Waals contacts: The cyclopropane moiety fits into a hydrophobic subpocket (PDB: 6T2X) .

Antimicrobial Activity:

OrganismMIC (μg/mL)
Staphylococcus aureus2.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

Selectivity for Gram-positive bacteria aligns with structural compatibility of the benzyl ester with thicker peptidoglycan layers .

Comparative Analysis with Analogues

CompoundTarget Affinity (IC₅₀, μM)Metabolic Stability (t₁/₂, min)
(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]0.842
(R)-Enantiomer12.418
Cyclopropyl → Isopropyl variant5.635

Key insights:

  • The (S)-enantiomer exhibits 15-fold higher potency than the (R)-form due to optimal hydrogen-bonding geometry.

  • Replacing cyclopropane with isopropyl reduces ring strain, diminishing target affinity by 7-fold .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Prodrugs: Ester hydrolysis in vivo releases the free acid, enhancing bioavailability (rat AUC₀–∞ = 14.2 h·μg/mL vs. 8.7 for parent acid).

  • Peptidomimetics: Incorporation into thrombin inhibitors improves proteolytic stability (t₁/₂ in plasma: 6.3 h vs. 2.1 h for linear peptide).

Clinical relevance: Derivatives are under Phase I evaluation for MRSA infections (NCT04877322) .

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